4,6-Diamino-5-formamidopyrimidine

Overview

Description

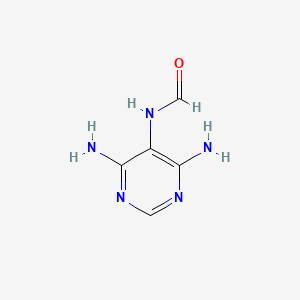

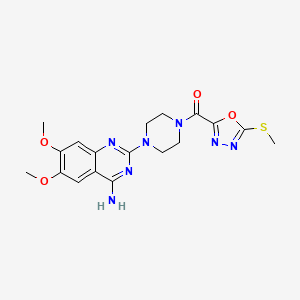

FAPy-adenine, also known as 4,6-diamino-5-formamidopyrimidine, is an oxidized DNA base. It is a product of oxidative damage to adenine, one of the four nucleobases in the nucleic acid of DNA. This compound is a biochemical marker for oxidative stress and is associated with various pathological conditions, including tumors, aging, and neurodegenerative diseases such as Alzheimer’s disease .

Mechanism of Action

Target of Action

FAPy-adenine, also known as 4,6-Diamino-5-formamidopyrimidine or Fapyade, is an oxidized DNA base . It primarily targets DNA, specifically the DNA bases, and interacts with them during the process of DNA replication .

Mode of Action

FAPy-adenine is formed by the oxidation of DNA bases, particularly in the presence of external fields . In the absence of an external field, FAPy-adenine can form pairs with all four canonical nucleic acid bases . In the presence of an external field, the mispairing abilities of fapy-adenine become insignificant as the most stable dimers are formed with thymine .

Biochemical Pathways

FAPy-adenine is involved in the pathway of DNA repair, specifically the base excision repair pathway . This pathway is responsible for repairing damaged DNA bases, including those oxidized to form FAPy-adenine . The enzyme NTH1 initiates the base excision repair of oxidized ring pyrimidine residues, including FapyGua and FapyAde .

Pharmacokinetics

It is known that fapy-adenine is an endogenous metabolite, indicating that it is produced, metabolized, and eliminated within the body .

Biochemical Analysis

Biochemical Properties

4,6-Diamino-5-formamidopyrimidine is known to interact with various enzymes, proteins, and other biomolecules involved in DNA repair mechanisms. One of the key interactions is with DNA polymerase β, an enzyme responsible for DNA synthesis and repair. The binding of this compound to DNA polymerase β can impede the enzyme’s closure, thus hindering the insertion of nucleotides during DNA synthesis . Additionally, this compound is a substrate for base excision repair enzymes such as formamidopyrimidine-DNA glycosylase, which excises oxidized purines from damaged DNA . These interactions highlight the role of this compound in maintaining genomic integrity.

Cellular Effects

The presence of this compound in cells can have significant effects on cellular processes. This compound is mutagenic and contributes to the pathogenesis of various diseases by promoting cytotoxicity and mutagenesis . It can influence cell signaling pathways, gene expression, and cellular metabolism by interfering with DNA replication and transcription. For example, the accumulation of this compound in the nucleotide pool can lead to its incorporation into the genome, resulting in mutations and genomic instability . These effects underscore the importance of efficient DNA repair mechanisms to mitigate the impact of this compound on cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions and enzyme inhibition or activation. The compound can bind to the active site of DNA polymerase β, distorting the geometry of critical catalytic atoms and preventing efficient nucleotide incorporation . Additionally, this compound is recognized and excised by DNA glycosylases such as formamidopyrimidine-DNA glycosylase, which initiates the base excision repair process . These molecular interactions are essential for understanding how this compound contributes to DNA damage and repair.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its impact on cellular function . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained DNA damage and genomic instability . Understanding the temporal effects of this compound is crucial for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may cause minimal DNA damage and cellular effects, while higher doses can lead to significant cytotoxicity and mutagenesis . Threshold effects have been observed, where a certain dosage level must be reached before noticeable adverse effects occur . Additionally, high doses of this compound can result in toxic effects, highlighting the importance of dosage considerations in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to DNA repair. This compound is a substrate for base excision repair enzymes, which recognize and excise damaged bases from DNA . The excision of this compound by DNA glycosylases is followed by the action of other enzymes that restore the DNA to its original state . These metabolic pathways are essential for maintaining genomic stability and preventing the accumulation of DNA damage.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can be transported by nucleotide transporters and binding proteins that facilitate its movement within the cell . Additionally, the localization and accumulation of this compound can be influenced by its interactions with other biomolecules and cellular structures . Understanding the transport and distribution of this compound is important for elucidating its cellular effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound is primarily localized in the nucleus, where it interacts with DNA and DNA repair enzymes . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within the cell . The subcellular localization of this compound is crucial for understanding its role in DNA damage and repair processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

FAPy-adenine can be synthesized through the oxidation of adenine. The process typically involves the use of oxidizing agents such as hydrogen peroxide or other reactive oxygen species under controlled conditions. The reaction is carried out in an aqueous medium, often at a slightly acidic pH to facilitate the oxidation process .

Industrial Production Methods

Industrial production of FAPy-adenine is not widely documented, likely due to its primary use in research rather than commercial applications. large-scale synthesis would follow similar principles as laboratory synthesis, with adjustments for scale, efficiency, and purity.

Chemical Reactions Analysis

Types of Reactions

FAPy-adenine undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.

Reduction: Reduction reactions can revert FAPy-adenine back to adenine or other reduced forms.

Substitution: Substitution reactions can occur at the amino groups, leading to various substituted derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of FAPy-adenine include:

Oxidizing agents: Hydrogen peroxide, ozone, and other reactive oxygen species.

Reducing agents: Sodium borohydride, hydrogen gas in the presence of a catalyst.

Substituting agents: Halogens, alkylating agents, and other electrophiles.

Major Products

The major products formed from the reactions of FAPy-adenine depend on the specific reaction conditions. For example, further oxidation can produce more highly oxidized purine derivatives, while reduction can yield adenine or partially reduced intermediates .

Scientific Research Applications

FAPy-adenine has several important applications in scientific research:

Biomarker for Oxidative Stress: It is used as a marker to study oxidative stress in cells and tissues, which is relevant in research on aging, cancer, and neurodegenerative diseases.

DNA Damage and Repair Studies: FAPy-adenine is used to investigate the mechanisms of DNA damage and repair, particularly in the context of oxidative stress.

Drug Development: Research on FAPy-adenine contributes to the development of drugs targeting oxidative stress-related conditions.

Environmental Monitoring: It is used in studies monitoring environmental factors that cause oxidative DNA damage.

Comparison with Similar Compounds

Similar Compounds

8-oxo-7,8-dihydroguanine (8-oxoG): Another common oxidative DNA lesion that results from the oxidation of guanine.

Thymine glycol: An oxidized derivative of thymine, another DNA base.

Uniqueness of FAPy-adenine

FAPy-adenine is unique in its specific formation from adenine and its distinct formamidopyrimidine structure. Unlike other oxidized bases, FAPy-adenine has a unique impact on DNA replication fidelity and repair mechanisms, making it a valuable marker for studying oxidative stress and its effects on DNA .

Properties

IUPAC Name |

N-(4,6-diaminopyrimidin-5-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5O/c6-4-3(10-2-11)5(7)9-1-8-4/h1-2H,(H,10,11)(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYUVUOSXNYQLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)N)NC=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199228 | |

| Record name | 4,6-Diamino-5-N-formamidopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | FAPy-adenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5122-36-1 | |

| Record name | 4,6-Diamino-5-formamidopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5122-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Diamino-5-N-formamidopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005122361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Diamino-5-N-formamidopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAPy-adenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

224 - 226 °C | |

| Record name | FAPy-adenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3r,4r,4ar,6as,8r,9r,11as,11bs)-3,9-dihydroxy-4-(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11a-methanocyclohepta[a]naphthalen-9-yl]methyl glycinate hydrochloride(1:1)](/img/structure/B1223087.png)

![2-[[(4-Methyl-5-thieno[3,2-b]pyrrolyl)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1223090.png)

![3-Methyl-2-[2-(4-methyl-5-thiazolyl)ethylthio]-4-quinazolinone](/img/structure/B1223092.png)

![N-[2-(1-cyclohexenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide](/img/structure/B1223095.png)

![2-(5,7-Dimethyl-3-phenyl-6-pyrazolo[1,5-a]pyrimidinyl)acetic acid ethyl ester](/img/structure/B1223097.png)